molecular formula C12H16BrNO3 B8590827 Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Cat. No.: B8590827
M. Wt: 302.16 g/mol
InChI Key: ZNMHLVJHDPKIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of pyridine and is used in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of tert-butyl bromoacetate with 2-bromo-6-methylpyridine-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The pyridine ring can participate in coordination chemistry with metal ions, influencing various biochemical pathways .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

InChI

InChI=1S/C12H16BrNO3/c1-8-5-6-9(11(13)14-8)16-7-10(15)17-12(2,3)4/h5-6H,7H2,1-4H3

InChI Key

ZNMHLVJHDPKIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-Bromo-6-methylpyridin-3-ol (Activate Scientific), the title compound was obtained in 79% yield as a yellow liquid after purification by flash column chromatography (silica), eluting with chloroform and methanol (98:2).
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